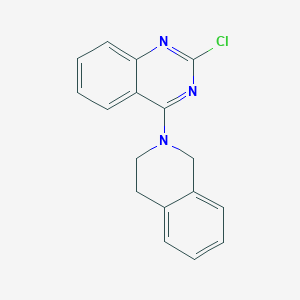![molecular formula C13H16F2N2O B12558590 Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- CAS No. 144647-64-3](/img/structure/B12558590.png)
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- is a chemical compound known for its unique structure and properties. This compound features a phenyl ring substituted with two fluorine atoms and a piperazine ring, which is further substituted with a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-difluorobenzene with 3-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(4-methyl-2-phenyl-1-piperazinyl)
- Ethanone, 1-(2,4,5-trimethylphenyl)-
Uniqueness
Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]- is unique due to the presence of both fluorine atoms and the piperazine ring. These functional groups confer distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
This detailed article provides a comprehensive overview of Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
144647-64-3 |
|---|---|
Molekularformel |
C13H16F2N2O |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
1-[2,5-difluoro-4-(3-methylpiperazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H16F2N2O/c1-8-7-17(4-3-16-8)13-6-11(14)10(9(2)18)5-12(13)15/h5-6,8,16H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
XQLQHTWNLFFSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1)C2=C(C=C(C(=C2)F)C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
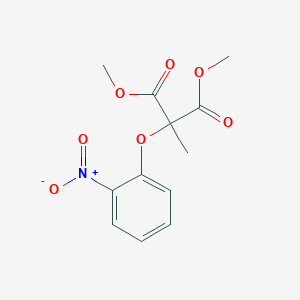
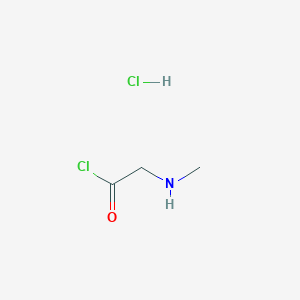
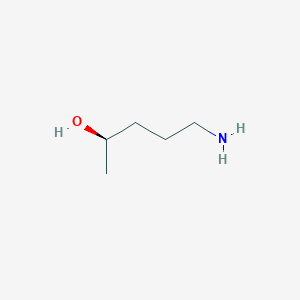
![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
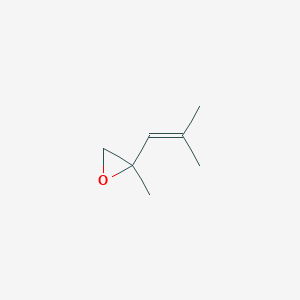
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)
